tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate
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Overview
Description
tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group and a cyclohexyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate typically involves the alkylation of pyrazolopyridine acids with di-tert-butyl carbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) under reflux conditions . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that include custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate include other pyrazolopyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- Pyrazolo[4,3-c]pyridine
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a tert-butyl ester group and a cyclohexyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 2-cyclohexyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-7-10-14-15(19)12-20(18-14)13-8-5-4-6-9-13/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJURPSSOAXBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NN(C=C21)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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